

# Technical Support Center: Synthesis of 2,4,5-Trichloro-6-methylpyrimidine

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## Compound of Interest

Compound Name: 2,4,5-Trichloro-6-methylpyrimidine

Cat. No.: B1295412

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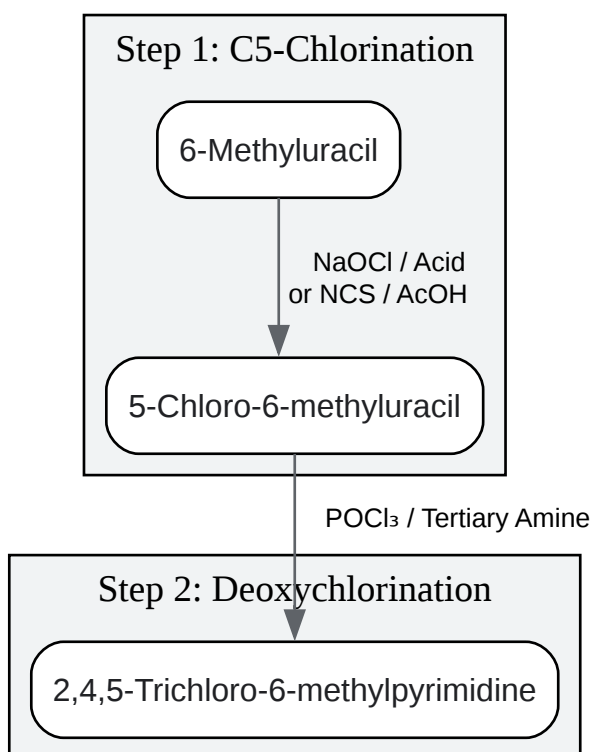
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Welcome to the technical support guide for the synthesis of **2,4,5-Trichloro-6-methylpyrimidine**. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic intermediate. We will address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to ensure the success and safety of your experiments.

## Section 1: Understanding the Core Synthesis Pathway

The synthesis of **2,4,5-trichloro-6-methylpyrimidine** is not a single-step transformation but a multi-stage process that requires careful control over reaction conditions. The most common and logical route begins with the readily available starting material, 6-methyluracil. The pathway involves two primary transformations: electrophilic chlorination at the C5 position, followed by the conversion of the two keto groups into chlorides.

The overall workflow can be visualized as follows:



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Caption: Simplified mechanism showing Vilsmeier reagent formation and action.

The electron-rich oxygen of the pyrimidine's keto group attacks the electrophilic phosphorus atom of the Vilsmeier reagent. This is followed by the displacement of the newly formed phosphate group by a chloride ion, effectively replacing the C=O with a C-Cl bond. This process occurs twice to achieve full chlorination.

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